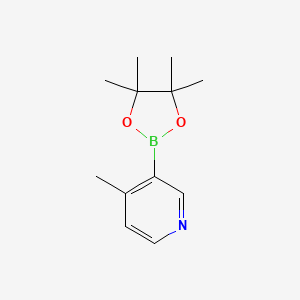

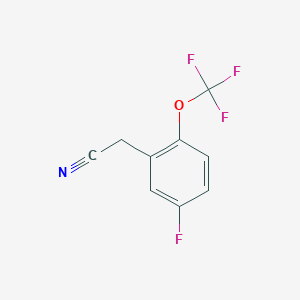

![molecular formula C10H17NO2 B1398717 (S)-3,3,6,6-Tetramethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one CAS No. 156088-45-8](/img/structure/B1398717.png)

(S)-3,3,6,6-Tetramethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one

Descripción general

Descripción

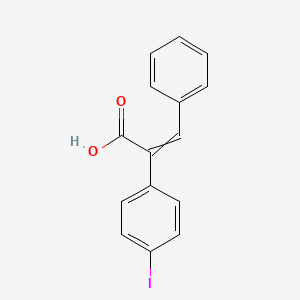

“(S)-3,3,6,6-Tetramethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one” is a chemical compound with the linear formula C10H17NO2 . It has a molecular weight of 183.25 . The IUPAC name for this compound is (7aS)-3,3,6,6-tetramethyltetrahydro-5H-pyrrolo[1,2-c][1,3]oxazol-5-one .

Molecular Structure Analysis

The molecular structure of “(S)-3,3,6,6-Tetramethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one” includes a total of 31 bonds. There are 14 non-H bonds, 1 multiple bond, 1 double bond, 2 five-membered rings, 1 eight-membered ring, 1 tertiary amide (aliphatic), and 1 ether (aliphatic) .

Chemical Reactions Analysis

Oxazoles, such as “(S)-3,3,6,6-Tetramethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one”, are far less basic than imidazoles . Deprotonation of oxazoles occurs at C2 . Formylation with dimethylformamide gives 2-formyloxazole .

Physical And Chemical Properties Analysis

“(S)-3,3,6,6-Tetramethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one” is a chemical compound with a molecular weight of 183.25 .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The synthesis and characterization of derivatives related to (S)-3,3,6,6-tetramethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one have been explored in various research contexts. For instance, substituted tetrahydropyrrolo[2,1-b]oxazol-5(6H)-ones and their hypoglycemic properties were studied, highlighting their potential in enhancing glucose utilization in cultured L6 myocytes and in vivo efficacy in models of type 2 diabetes mellitus (Aicher et al., 1998). Another study focused on the synthesis and crystal structure characterization of a related compound, demonstrating its molecular configuration and interactions (Zhang, Pan, & Xia, 2015).

Chemical Reactions and Applications

Research has also delved into the chemical reactions involving related oxazol-5(3H)-one derivatives. The base-catalyzed [3 + 2] cyclization between isocyanides and 4-(arylidene)-2-substituted oxazol-5(4H)-ones formed various pyrrole derivatives, showcasing a transition metal-free and environmentally friendly approach (Zhang et al., 2020). A study on the highly stereoselective trans addition of π-type nucleophiles to a bicyclic N-acyliminium ion illustrated the synthesis of indolizidine and pyrrolizidine alkaloids, further emphasizing the compound's utility in complex organic syntheses (Dhimane et al., 1998).

Catalysis and Synthesis Innovations

Innovations in catalysis and one-pot synthesis methods involving oxazol-2(3H)-one derivatives have also been reported. A catalytic one-pot synthesis of 4-(hetero)aryl substituted 5-(2-oxoethyl) oxazol-2(3H)-ones via a coupling—isomerization—elimination sequence showcases the structural and functional versatility of these compounds (Boersch et al., 2016). Additionally, the diastereoselective synthesis of tetrahydropyrrolo[1,2-c]oxazoles through α-acylaminoradical cyclization highlights the compound's application in enantioselective syntheses (Kano et al., 1986).

Mecanismo De Acción

Target of Action

Oxazolones, a class of compounds to which this compound belongs, have been used as a general template for the stereoselective syntheses of amino acids and heterocyclic scaffolds .

Mode of Action

Oxazolones have been used in diverse chemistry applications, including the stereoselective synthesis of amino acids and heterocyclic scaffolds .

Biochemical Pathways

Oxazolones have been used in the synthesis of diverse scaffolds, suggesting they may interact with multiple biochemical pathways .

Result of Action

Related oxazolone compounds have been used in the synthesis of biologically important compounds .

Safety and Hazards

Direcciones Futuras

Oxazole derivatives, such as “(S)-3,3,6,6-Tetramethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one”, have been gaining attention in recent years due to their increasing importance in the field of medicinal chemistry . They have been investigated for the development of new chemical entities with a wide spectrum of biological activities . The future direction of research on oxazole derivatives is likely to focus on the synthesis of more biologically active and less toxic derivatives .

Propiedades

IUPAC Name |

(7aS)-3,3,6,6-tetramethyl-7,7a-dihydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-9(2)5-7-6-13-10(3,4)11(7)8(9)12/h7H,5-6H2,1-4H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYBJLGCAWGAKAA-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2COC(N2C1=O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@H]2COC(N2C1=O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3,3,6,6-Tetramethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

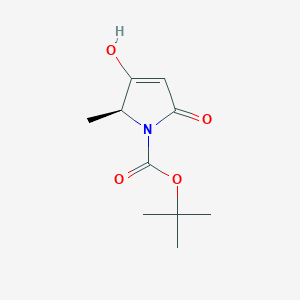

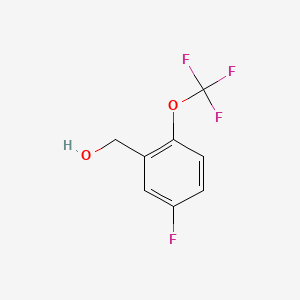

![3-[4-Methoxy-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398644.png)

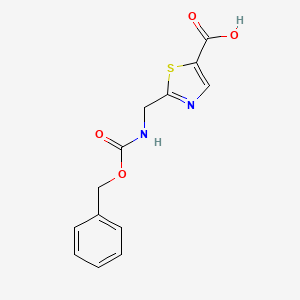

![2-Tert-butyloxycarbonylaminomethyl-5-thiophen-2-YL-[1,3,4]oxadiazole](/img/structure/B1398649.png)

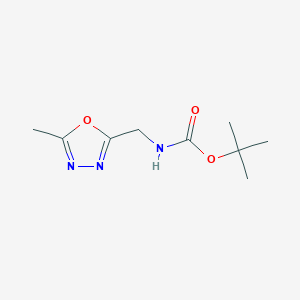

![2-(N-[2-Oxo-2-[4-(2-phenylethenyl)piperazin-1-yl]ethyl]anilino)acetic acid](/img/structure/B1398651.png)

![3-propyl-2-((1E,3Z)-3-(3-propylbenzo[d]thiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide](/img/structure/B1398652.png)